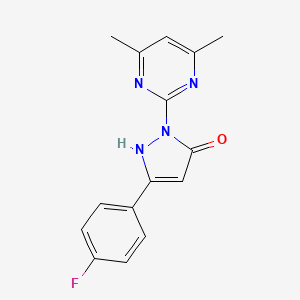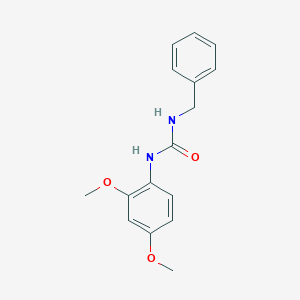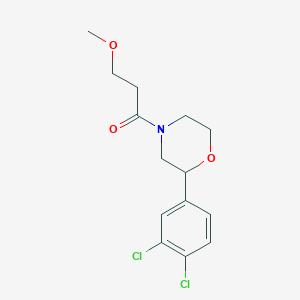![molecular formula C18H24N4 B5377076 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a selective inhibitor of the protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine involves the inhibition of protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of the protein kinase and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects by regulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine in lab experiments is its high selectivity for protein kinase. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of protein kinase in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine. One of the potential areas of application is in the treatment of cancer, where this compound can be used as a targeted therapy to inhibit the activity of protein kinase in cancer cells. Additionally, this compound can be further studied for its potential therapeutic applications in the treatment of other diseases such as inflammation and autoimmune disorders. Further research can also be conducted to optimize the synthesis method of this compound and improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine involves a multi-step process that begins with the reaction of 3-methyl-2-pyridinecarboxaldehyde with cyclopentylmagnesium bromide to form 3-methyl-2-(cyclopentyloxymethyl)pyridine. This intermediate is then reacted with 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine in the presence of a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of protein kinase, which is involved in the regulation of various cellular processes. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-3-15(17-13(2)7-6-11-19-17)21-18-20-12-10-16(22-18)14-8-4-5-9-14/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHYOOWVFDJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)NC2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)